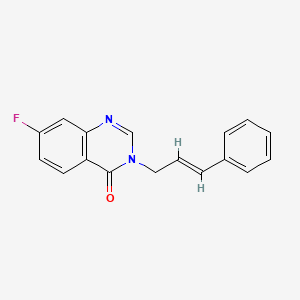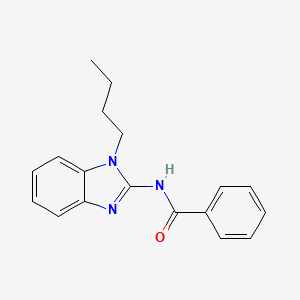
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in many cellular processes, including cell growth, survival, and metabolism. LY294002 has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience, and immunology.
Wirkmechanismus
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone works by binding to the ATP-binding site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to a decrease in Akt and mTOR signaling, which can result in decreased cell growth and survival. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to regulate synaptic plasticity and memory formation. In immune cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It is also relatively easy to use and has a well-established protocol for dosing and administration. However, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and context. Additionally, its specificity for PI3K can be affected by other factors, such as the presence of other kinases or signaling pathways.
Zukünftige Richtungen
There are several future directions for research involving 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of PI3K. Another area of interest is the identification of novel targets downstream of PI3K that may be involved in cancer cell growth and survival. Additionally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone as a tool for studying the role of PI3K in other cellular processes, such as autophagy and cell migration.
Synthesemethoden
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2-aminobenzophenone with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been widely used in scientific research as a tool for studying the PI3K/Akt/mTOR signaling pathway. This compound has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to downstream effects on Akt and mTOR signaling. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been used to study the role of PI3K in cancer cell growth and survival, as well as in the regulation of neuronal function and immune cell activation.
Eigenschaften
IUPAC Name |
7-fluoro-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-8-9-15-16(11-14)19-12-20(17(15)21)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOKWUKTXWGJM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)

![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)
